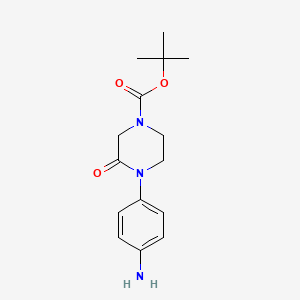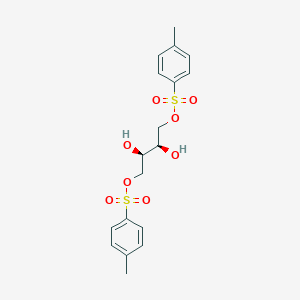
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, a nitrophenyl group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(4-nitrophenyl)piperidine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学的研究の応用
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various biochemical interactions, while the piperidinyl group can modulate the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoro-1-(4-aminophenyl)piperidin-1-yl]ethan-1-one
- 2,2,2-Trifluoro-1-(4-methylphenyl)piperidin-1-yl]ethan-1-one
Uniqueness
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone is unique due to the presence of both a nitrophenyl group and a piperidinyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
160132-86-5 |
|---|---|
分子式 |
C13H13F3N2O3 |
分子量 |
302.25 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-(4-nitrophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(19)17-7-5-10(6-8-17)9-1-3-11(4-2-9)18(20)21/h1-4,10H,5-8H2 |
InChIキー |
RTZBQWADJQLQHG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[Bromo(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8676428.png)


![3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8676452.png)







